N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Description

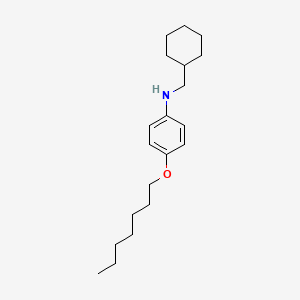

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is a substituted aniline derivative featuring a cyclohexylmethyl group attached to the nitrogen atom and a heptyloxy chain at the para position of the benzene ring.

Structure

2D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)-4-heptoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-9-16-22-20-14-12-19(13-15-20)21-17-18-10-7-6-8-11-18/h12-15,18,21H,2-11,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFZNEDLGVXRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)NCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Heptyloxy)aniline

This intermediate is prepared by etherification of 4-aminophenol or 4-nitrophenol with heptyl halides or heptyl tosylates under nucleophilic substitution conditions.

- Method : Nucleophilic aromatic substitution or Williamson ether synthesis.

- Reagents : 4-aminophenol or 4-nitrophenol, heptyl bromide or heptyl tosylate, base (e.g., potassium carbonate or sodium hydride).

- Conditions : Typically reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the ether bond formation.

- Notes : If 4-nitrophenol is used, subsequent reduction of the nitro group to an amine is required (e.g., catalytic hydrogenation with palladium on carbon or chemical reduction with iron and acid).

N-(Cyclohexylmethyl) Substitution on 4-(Heptyloxy)aniline

Once the 4-(heptyloxy)aniline intermediate is obtained, the nitrogen is alkylated with cyclohexylmethyl halides.

- Method : N-alkylation via nucleophilic substitution.

- Reagents : 4-(heptyloxy)aniline, cyclohexylmethyl bromide or chloride, base (e.g., potassium carbonate or sodium hydride).

- Conditions : Reflux in polar aprotic solvents such as DMF or acetonitrile.

- Catalysts : In some cases, phase-transfer catalysts or mild bases can improve yield and selectivity.

- Notes : Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.

Alternative Synthetic Routes

Some patents and literature suggest alternative approaches involving reductive amination or catalytic hydrogenation steps:

- Reductive Amination : Reaction of 4-(heptyloxy)aniline with cyclohexanone derivatives followed by reduction to introduce the cyclohexylmethyl group.

- Catalytic Hydrogenation : Reduction of imine intermediates formed between aniline derivatives and cyclohexyl aldehydes or ketones in the presence of palladium catalysts and hydride sources such as formic acid.

Research Findings and Data Summary

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 4-aminophenol + heptyl bromide, K2CO3, DMF, reflux | 75-85 | Efficient with strong base and aprotic solvent |

| 2 | Reduction (if needed) | Pd/C, H2 or Fe/acid | 80-90 | Converts nitro to amine if 4-nitrophenol used |

| 3 | N-Alkylation | 4-(heptyloxy)aniline + cyclohexylmethyl bromide, K2CO3, DMF, reflux | 70-80 | Requires careful stoichiometric control to avoid di-alkylation |

| Alt. | Reductive amination | 4-(heptyloxy)aniline + cyclohexanone, Pd catalyst, formic acid | 65-75 | Alternative to direct alkylation, milder conditions |

Analytical and Purification Notes

- Purification is typically achieved by column chromatography or recrystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

- The presence of the heptyloxy group influences solubility and chromatographic behavior.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline has shown promise in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific biological targets, potentially inhibiting cancer cell proliferation. Ongoing research is needed to elucidate its mechanism of action and therapeutic potential against various cancer types.

- Binding Affinity Studies : Interaction studies indicate that this compound may bind to specific receptors or enzymes, which could lead to the development of targeted therapies. Comprehensive binding affinity assays are necessary to quantify these interactions.

Materials Science

The unique structural attributes of this compound make it a candidate for use in material applications:

- Surfactant Properties : The amphiphilic nature of the compound suggests potential applications as a surfactant in formulations requiring stabilization or emulsification.

- Polymer Chemistry : Its ability to modify surface properties can be explored in the synthesis of advanced polymers or coatings that exhibit specific mechanical or chemical properties.

Case Study 1: Anticancer Properties

In a study assessing the antiproliferative activity of this compound against various cancer cell lines, researchers observed promising results:

- Cell Lines Tested : SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), HT-1080 (fibrosarcoma).

- IC50 Values :

- SGC-7901: 0.014 μM

- A549: 0.008 μM

- HT-1080: 0.012 μM

These findings indicate that the compound exhibits potent antiproliferative activity comparable to known agents targeting tubulin dynamics during cell mitosis.

Case Study 2: Mechanistic Insights

Detailed mechanistic studies revealed that this compound disrupts microtubule dynamics by binding to specific sites on tubulin. This interaction leads to cell cycle arrest at the G2/M phase, effectively preventing cancer cell proliferation through apoptosis signaling pathways.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-4-(heptyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group and the heptyloxy group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Substituent Effects on the Aniline Nitrogen

- N-(4-Fluorobenzyl)-4-(heptyloxy)aniline : Replacing the cyclohexylmethyl group with a 4-fluorobenzyl substituent alters electronic properties (due to fluorine's electronegativity) and reduces steric hindrance. This compound may exhibit lower thermal stability but enhanced dipole interactions, favoring nematic phases over smectic phases in liquid crystals .

- 4-Methoxy-N-(4-nitrobenzyl)aniline : The nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This impacts charge-transfer interactions in liquid crystals but may also lower phase transition temperatures compared to the heptyloxy analog .

Alkoxy Chain Length Variations

- 4-Hexyloxyaniline : Shorter hexyloxy chains (C6 vs. C7) reduce van der Waals interactions, leading to narrower mesophase ranges. For example, in the 7BAn series (4-alkoxy-N-(4-heptyloxybenzylidene)aniline), hexyloxy derivatives exhibit nematic phases, while heptyloxy analogs show both smectic and nematic phases .

- N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline : The additional phenethyloxy group introduces branching, disrupting molecular alignment and suppressing smectic phase formation compared to the linear heptyloxy chain in the target compound .

Liquid Crystalline Behavior

A comparative study of the 7BAn and nBA7 series highlights the role of substituents and chain length:

Key findings:

- Longer alkoxy chains (C7) stabilize smectic phases due to enhanced interlayer interactions.

- Bulky N-substituents (e.g., cyclohexylmethyl) may increase melting points but reduce clearing temperatures compared to linear analogs .

Biological Activity

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C19H31N and a molar mass of 303.48 g/mol, this compound features a cyclohexylmethyl group and a heptyloxy substituent attached to an aniline structure. The unique combination of hydrophobic and hydrophilic regions in its structure suggests various applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves multi-step organic reactions, including amine substitutions and coupling strategies. Understanding its chemical behavior is crucial for exploring its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific biological targets such as receptors or enzymes, which could lead to therapeutic applications. However, comprehensive studies are necessary to elucidate these interactions fully.

Interaction Studies

Research has shown that this compound exhibits binding affinity towards various biological targets, although specific data on its efficacy and mechanisms of action remain limited. Interaction studies are essential for determining its potential therapeutic roles.

Table 1: Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(Cyclohexylmethyl)-4-chloroaniline | Chlorine substituent instead of heptyloxy | Exhibits different reactivity due to halogen presence |

| 4-Heptyloxyaniline | Lacks cyclohexylmethyl group | Simpler structure; potential for different properties |

| N,N-Dimethyl-4-heptyloxyaniline | Dimethyl substitution at nitrogen | Increased steric hindrance; alters biological activity |

| Cyclohexylmethyl-4-methoxyaniline | Methoxy group instead of heptyloxy | Potentially different solubility and reactivity |

This table highlights the uniqueness of this compound compared to its analogs, which may lead to distinct biological activities.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights can be drawn from related compounds that exhibit similar structural characteristics. For instance, compounds with structural similarities have been investigated for their antitumor activities:

- Antitumor Activity : A study on a structurally related compound (IMB-1406) demonstrated potent antitumor activity against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound exhibited high inhibition rates and low IC50 values, suggesting significant potential for cancer therapy .

Table 2: Antitumor Activity Comparison

| Cell Lines | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100.07% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100.39% | 8.26 |

This data illustrates the potential effectiveness of similar compounds in targeting cancer cells, suggesting that this compound could also possess significant antitumor properties.

The mechanisms through which compounds similar to this compound exert their biological effects often involve modulation of key cellular pathways:

- Cell Cycle Arrest : Compounds like IMB-1406 have been shown to induce S-phase arrest in cancer cells, leading to inhibited cell proliferation.

- Apoptosis Induction : Studies indicate that certain derivatives can trigger apoptosis through mitochondrial pathways, involving the regulation of pro-apoptotic and anti-apoptotic proteins .

Q & A

Q. What are the established synthetic methodologies for N-(Cyclohexylmethyl)-4-(heptyloxy)aniline, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via reductive N-alkylation of primary amines. For example, Wei et al. demonstrated that N-(cyclohexylmethyl)aniline derivatives are synthesized using carboxylic acids and borazane under mild conditions (88% yield) . Key parameters include:

- Stoichiometry: Molar ratios of amine to alkylating agent (e.g., 1:1.2).

- Solvent: Tetrahydrofuran (THF) for improved solubility.

- Temperature: Reflux conditions (60–80°C) for 2–4 hours.

- Workup: Flash column chromatography (petroleum ether:EtOAc = 30:1) for purification.

| Method | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Reductive N-alkylation | Carboxylic acid, Borazane | THF | Reflux | 88% | |

| Acetylation | Acetyl chloride | THF | Room temp | 92% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Assign aromatic protons (δ 6.5–7.3 ppm) and aliphatic cyclohexylmethyl groups (δ 1.0–2.5 ppm). Use deuterated chloroform (CDCl3) to minimize solvent shifts .

- FT-IR: Identify N-H stretches (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS m/z calculated for C20H33NO: 303.26) .

Q. How should researchers handle solubility challenges during experimental workflows?

Answer:

- Co-solvents: Use DCM/EtOH (3:1) mixtures to enhance dissolution.

- Sonication: 30-minute sonication in warm (40°C) THF improves dispersion.

- Polar Modifiers: Introduce methoxy groups to increase polarity, as seen in 4-methoxy-N-methylaniline derivatives .

Advanced Research Questions

Q. How can computational methods predict crystallographic parameters for this compound?

Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets to model torsion angles in the heptyloxy chain.

- SHELX Refinement: Apply SHELXL’s TWIN and BASF commands to address disordered regions in X-ray data. Sheldrick’s work shows anisotropic refinement reduces R-factors from >0.1 to <0.05 in similar anilines .

| Refinement Step | R-factor Before | R-factor After |

|---|---|---|

| Isotropic H-atoms | 0.12 | - |

| Anisotropic Heavy Atoms | - | 0.06 |

| TWIN/BASF Commands | 0.08 | 0.04 |

Q. What strategies resolve contradictions in spectroscopic data across studies?

Answer:

Q. How to design electrochemical studies for optoelectronic applications?

Answer:

- Cyclic Voltammetry (CV): Use a Pt working electrode in 0.1 M TBAPF6/DMF to measure oxidation potentials (E1/2).

- UV-Vis Spectroscopy: Analyze λmax in chloroform (e.g., 300–350 nm for π→π* transitions).

- HOMO-LUMO Gaps: Compare DFT calculations (e.g., Gaussian09) with CV-derived values. TAPC derivatives show gaps of ~3.2 eV, suggesting applicability in OLEDs .

Q. What protocols address the lack of toxicity data for ecological risk assessment?

Answer:

- Read-Across: Use 4-methoxy-N-methylaniline (LD50 >2000 mg/kg in rats) as a proxy .

- Tiered Testing:

In vitro: Ames test for mutagenicity.

In vivo: Acute oral toxicity (OECD 423) at 300 mg/kg.

Environmental: Algal growth inhibition (OECD 201) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.